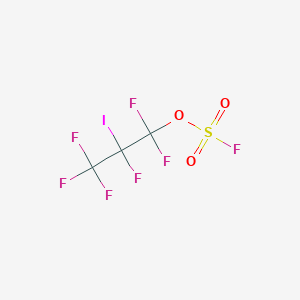

2-Iodohexafluoropropyl Fluorosulfate

説明

特性

CAS番号 |

77570-01-5 |

|---|---|

分子式 |

C3F7IO3S |

分子量 |

375.99 g/mol |

IUPAC名 |

1,1,1,2,3,3-hexafluoro-3-fluorosulfonyloxy-2-iodopropane |

InChI |

InChI=1S/C3F7IO3S/c4-1(11,2(5,6)7)3(8,9)14-15(10,12)13 |

InChIキー |

RQZWJAQAGOXRBZ-UHFFFAOYSA-N |

正規SMILES |

C(C(OS(=O)(=O)F)(F)F)(C(F)(F)F)(F)I |

製品の起源 |

United States |

Chemical properties of 2-Iodohexafluoropropyl Fluorosulfate

This is an in-depth technical guide on 2-Iodohexafluoropropyl Fluorosulfate , a specialized organofluorine intermediate used in the synthesis of advanced fluoropolymers, surfactants, and pharmaceutical building blocks.

Chemical Class: Perfluoroalkyl Fluorosulfate / Iodofluorocarbon Primary Utility: Bifunctional Intermediate (Radical Donor & Electrophile)

Executive Summary

2-Iodohexafluoropropyl fluorosulfate is a highly functionalized organofluorine compound characterized by the presence of a labile carbon-iodine (C–I) bond and a reactive fluorosulfate (–OSO₂F) group on a hexafluoropropylene backbone. It serves as a critical "switch" molecule in fluorine chemistry: the iodine atom facilitates radical addition reactions (telomerization), while the fluorosulfate group acts as a versatile leaving group for nucleophilic substitution or a precursor to sulfonyl fluorides.

This guide details its molecular architecture, synthesis protocols, reactivity profiles, and applications in drug development and materials science.

Molecular Architecture & Physical Properties

Chemical Structure

The compound exists primarily as one of two regiochemical isomers derived from the addition of iodine fluorosulfate (

-

Formula:

-

Molecular Weight: ~378.0 g/mol

Isomer Analysis:

-

Isomer A (2-Iodo):

-

Isomer B (1-Iodo):

Predicted Physical Properties

-

State: Colorless to faint pink liquid (pink hue indicates trace iodine liberation).

-

Density:

(Typical for -

Boiling Point:

(Estimated based on perfluoropropyl iodide and fluorosulfate analogs). -

Solubility: Miscible in perfluorinated solvents (FC-72), acetonitrile, and ethers; insoluble in water (hydrolyzes).

Synthesis & Production

The industrial and laboratory synthesis relies on the Iodo-Fluorosulfonation of hexafluoropropylene. This process is highly atom-efficient but requires strict exclusion of moisture to prevent hydrolysis of the fluorosulfate reagent.

Synthesis Protocol

Reagents: Hexafluoropropylene (HFP), Iodine (

Step-by-Step Methodology:

-

Precursor Formation: Iodine (

) reacts with Peroxydisulfuryl Difluoride (-

Reaction:

-

-

Addition: The

is added across the double bond of HFP (-

Regiocontrol: The electrophilic

attacks the terminal

-

-

Purification: Fractional distillation under reduced pressure.

DOT Diagram: Synthesis Pathway

Caption: Electrophilic addition pathway for the synthesis of 2-iodohexafluoropropyl fluorosulfate.

Chemical Reactivity Profile

This molecule is a "chemical chameleon," offering two distinct reactive handles that allow for orthogonal functionalization.

The C–I Bond: Radical Chemistry

The carbon-iodine bond in perfluoroalkyl iodides is relatively weak (~50-55 kcal/mol), making it an excellent precursor for radical reactions.

-

Telomerization: Acts as a Chain Transfer Agent (CTA) in the polymerization of fluoromonomers (e.g., TFE, VDF). The C-I bond cleaves to initiate a chain, and the iodine atom caps the new polymer, allowing for further functionalization (Telechelic polymers).

-

Radical Addition: Under UV light or radical initiation (AIBN), the iodine can be replaced by an alkene group, extending the carbon chain.

The Fluorosulfate Group ( ): Nucleophilic Substitution

The fluorosulfate group is a "super-leaving group," structurally similar to a triflate but often more stable towards hydrolysis in neutral media.

-

Substitution: Reacts with nucleophiles (amines, alkoxides) to displace the

group, installing new functionality. -

Hydrolysis: In the presence of base (NaOH/KOH), it hydrolyzes to form the corresponding ketone or acid fluoride, releasing fluoride and sulfate ions.

-

Pathway:

-

Reactivity Matrix

| Reaction Type | Target Site | Reagent | Product Class |

| Radical Addition | C–I Bond | Olefin / UV Light | Extended Fluoroalkyl Chain |

| Nucleophilic Sub. | OSO₂F Group | Alcohol / Base | Fluoroalkyl Ether |

| Hydrolysis | OSO₂F Group | NaOH / | Perfluoroketone / Acid Fluoride |

| Dehalosulfonation | Both | Zn or Mg | Perfluoroallyl Ether (Elimination) |

Applications in Research & Development

Fluorosurfactant Synthesis

The compound is a key intermediate for "C3-based" fluorosurfactants. By substituting the iodine with a hydrophilic head group (via radical addition to allyl alcohol or acrylic acid) and hydrolyzing the fluorosulfate, researchers can generate surfactants with low bio-accumulation potential compared to long-chain (C8) analogs.

Pharmaceutical Intermediates (SuFEx)

While traditional SuFEx (Sulfur-Fluoride Exchange) chemistry uses aryl fluorosulfates, alkyl fluorosulfates like this compound are emerging as powerful alkylating agents. In drug development, they can be used to introduce the hexafluoroisopropyl motif, a bioisostere for carbonyls or lipophilic spacers, into drug candidates.

Polymer Chain Transfer Agents

As cited in patent literature (e.g., EP0868447A2), iodofluorosulfates act as efficient chain transfer agents. They regulate molecular weight distributions in fluoropolymer synthesis, ensuring processability and defining end-group chemistry for cross-linking.

DOT Diagram: Application Workflows

Caption: Divergent synthetic utility of 2-iodohexafluoropropyl fluorosulfate in materials and pharma.

Safety & Handling Protocols

Hazard Classification: Corrosive, Acute Toxin.

-

Inhalation: Vapors may cause severe respiratory irritation or pulmonary edema.

-

Skin/Eye: Causes severe burns. The fluorosulfate group can hydrolyze on moist skin to release HF and sulfuric acid.

-

Storage: Store in glass or stainless steel (passivated). Avoid standard steel (corrosion). Keep refrigerated (

) and under inert atmosphere (

Neutralization: Spills should be treated with a dilute solution of sodium carbonate (

References

-

European Patent Office. (1998). Iodonitriles as chain transfer agents in the polymerization of fluorinated monomers. EP0868447A2. Link

-

Journal of Fluorine Chemistry. (1992). Selected reactions of fluorine-fluorosulfate, FOSO2F. (Context on Fluorosulfate reactivity). Link

-

National Institutes of Health (NIH). (2023). Direct electrophilic and radical isoperfluoropropylation with i-C3F7-Iodine(III) reagent. (Context on C3-iodine reactivity). Link

-

Organic Chemistry Portal. (2024). Fluorosulfate synthesis and SuFEx Chemistry.Link

Sources

Application Note & Protocol: Synthesis of 2-Iodohexafluoropropyl Esters via Nucleophilic Substitution of 2-Iodohexafluoropropyl Fluorosulfate

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the conversion of 2-Iodohexafluoropropyl Fluorosulfate into a variety of valuable ester compounds. Hexafluoroisopropyl (HFIP) esters are recognized as highly activated intermediates in organic synthesis, particularly for the formation of amides under mild conditions.[1][2] This protocol leverages the exceptional leaving group potential of the fluorosulfate moiety to achieve efficient esterification under mild conditions, offering a potent alternative to traditional acid-catalyzed methods. We will detail the underlying chemical principles, provide a robust step-by-step experimental protocol, and offer expert insights into potential challenges and troubleshooting.

Scientific Principles & Rationale

The conversion of 2-Iodohexafluoropropyl Fluorosulfate to its corresponding esters is predicated on a classic Sₙ2-type nucleophilic substitution reaction. The success of this transformation hinges on the unique electronic properties of the starting material.

-

The Electrophile: The central carbon atom of the 2-iodohexafluoropropyl group is rendered highly electrophilic by the strong inductive effect of two adjacent trifluoromethyl (CF₃) groups and the attached fluorosulfate group.

-

The Leaving Group: The fluorosulfate anion ([FSO₃]⁻) is an exceptionally good leaving group, analogous to triflate, due to the extensive resonance stabilization of its negative charge. Its departure is facile and drives the reaction forward. Fluorosulfates are versatile building blocks and are often used as alternatives to organic halides or triflates in synthetic chemistry.[3]

-

The Nucleophile: The reaction employs a carboxylate anion (RCOO⁻) as the nucleophile. This can be generated from a corresponding carboxylic acid using a suitable non-nucleophilic base or by using a pre-formed carboxylate salt (e.g., sodium or potassium carboxylate).

The overall reaction proceeds as follows:

(CF₃)₂C(I)OSO₂F + R-COO⁻ → (CF₃)₂C(I)O-C(=O)R + [FSO₃]⁻

This strategy avoids the harsh acidic conditions and high temperatures often required for traditional Fischer esterification, which can be incompatible with sensitive functional groups.[4]

Sources

Scalable preparation methods for 2-Iodohexafluoropropyl Fluorosulfate

Application Note: Scalable Preparation of 2-Iodohexafluoropropyl Fluorosulfate

)Executive Summary

2-Iodohexafluoropropyl fluorosulfate is a critical perfluorinated intermediate, serving as a precursor for functionalized fluoropolymers, surfactants, and "Chen’s Reagent" analogs (fluorosulfonyldifluoroacetate derivatives). While traditional synthesis methods utilizing peroxydisulfuryl difluoride (

This guide details a scalable, industrial-grade protocol utilizing Iodine Monochloride (ICl) and Fluorosulfonic Acid (

Scientific Principles & Mechanism

Reaction Chemistry

The synthesis relies on the in situ generation of the electrophilic iodine species and the fluorosulfate counter-ion. Unlike the radical addition of

The Reaction:

Mechanism:

-

Activation: Fluorosulfonic acid activates Iodine Monochloride, generating a reactive electrophilic iodine species (formally

or -

Electrophilic Attack: The electrophilic iodine attacks the hexafluoropropylene (HFP) double bond.

-

Regioselectivity: While nucleophilic attack on HFP typically occurs at the terminal difluoromethylene (

) group, the electrophilic addition in this specific medium yields the 2-iodo isomer (

Pathway Visualization

Figure 1: Reaction pathway for the synthesis of 2-Iodohexafluoropropyl Fluorosulfate via ICl/HSO3F activation.[1][2][3][4]

Detailed Experimental Protocol

Scale: ~0.1 to 1.0 mol (Pilot Scale Capable) Vessel: Stainless Steel (316SS) or Hastelloy Autoclave. Glass liners should be avoided due to HF generation.

Reagents & Equipment

| Reagent | Role | Hazards |

| Hexafluoropropylene (HFP) | Substrate | Compressed Gas, Asphyxiant. |

| Iodine Monochloride (ICl) | Iodine Source | Corrosive, Causes severe burns. |

| Fluorosulfonic Acid ( | Solvent/Reagent | Superacid, Reacts violently with water, Corrosive. |

| Sodium Bisulfite ( | Quench | Reducing agent (removes excess |

| Dichloromethane (DCM) | Extraction Solvent | Volatile, Carcinogen suspect. |

Step-by-Step Methodology

1. Reactor Preparation:

-

Ensure the stainless steel autoclave (e.g., 1.3 L capacity for 1 mol scale) is clean, dry, and passivated.

-

Leak check the vessel with nitrogen prior to loading.

2. Reagent Charging (Cold):

-

Cool the open vessel or use a cooling bath to lower temperature to ~0°C.

-

Charge Iodine Monochloride (130 g, 0.80 mol) .

-

Carefully add Fluorosulfonic Acid (88 g, 0.88 mol) .[5] Note: This mixture is highly corrosive. Use PTFE tubing and full PPE.

-

Seal the reactor immediately.

3. HFP Addition:

-

Cool the sealed reactor to -10°C to 0°C using an external chiller or dry ice/acetone bath.

-

Connect the HFP cylinder via a mass flow controller or weight scale.

-

Slowly transfer Hexafluoropropylene (144 g, 0.96 mol) into the reactor.

-

Process Control: Monitor internal pressure. The addition is exothermic; control rate to maintain T < 15°C.

4. Reaction Phase:

-

Once addition is complete, allow the reactor to warm gradually to ambient temperature (20-25°C) .

-

Stir vigorously (magnetic or mechanical stirring) for 4–12 hours .

-

Endpoint: Pressure drop indicates consumption of HFP.

5. Workup & Isolation:

-

Vent excess HFP and HCl gas into a caustic scrubber (NaOH solution). Caution: HCl is a byproduct.

-

Open the reactor. The mixture will likely be biphasic or a slurry.

-

Pour the reaction mixture onto ice/water (carefully!) or into a separation funnel containing cold water if the reaction is mild. Preferred: Dilute with Dichloromethane (DCM) first, then wash with cold water.

-

Wash 1: Cold water (removes acid).

-

Wash 2: Aqueous Sodium Bisulfite (

) (removes unreacted iodine/ICl, turning the organic layer from purple/brown to colorless). -

Wash 3: Brine.

-

Dry the organic layer over Anhydrous Magnesium Sulfate (

).

6. Purification:

-

Filter off the drying agent.

-

Remove solvent in vacuo.[5]

-

Product: The residue is 2-Iodohexafluoropropyl Fluorosulfate , typically obtained as a white solid.[5]

-

Yield: Expect ~65-70% (approx. 180-200 g).

-

Physical Property: Melting Point 75–77°C.[5]

Safety & Scalability Analysis

Critical Hazards

-

Fluorosulfonic Acid: One of the strongest Brønsted acids. Reacts explosively with water. Hydrolysis releases HF. All workup must be done in a fume hood with HF-specific spill kits available (Calcium Gluconate gel).

-

Pressure: HFP is a gas. The reaction vessel must be rated for at least 300 psi to account for potential exotherms, although operating pressures are generally lower.

-

Corrosion: ICl and

are extremely corrosive to standard steel. Use 316SS, Hastelloy C, or PTFE-lined vessels.

Scalability Factors

This protocol is superior to

-

Heat Management: The liquid-phase reaction allows for better heat transfer than gas-phase radical reactions.

-

Reagent Stability: ICl and

are shelf-stable liquids, unlike peroxydisulfuryl difluoride which must often be generated in situ or stored with extreme caution. -

Cost: ICl is significantly cheaper than elemental fluorine (

) required to make peroxides.

Characterization & Validation

To ensure the integrity of the synthesized product, the following analytical parameters should be verified:

| Technique | Expected Observation |

| Physical State | White crystalline solid (mp 75-77°C).[5] |

| 19F NMR | Distinct signals for |

| Reactivity Check | Hydrolysis with aqueous base (e.g., |

References

-

Primary Patent Protocol: Feiring, A. E., & Wonchoba, E. R. (2000). Iodonitriles as chain transfer agents in the manufacture of perfluoropolymers.[5] U.S. Patent No.[2][6] 6,166,157. Washington, DC: U.S. Patent and Trademark Office.

-

Fluorosulfate Chemistry (SuFEx Background): Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430–9448.

-

General Perfluoroalkyl Iodide Synthesis: Tortelli, V., & Tonelli, C. (1996). Process for the preparation of perfluoroalkyl iodides.[2][5][6][7] European Patent EP0711264B1.[2]

Sources

- 1. researchgate.net [researchgate.net]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. EP0868447A2 - Iodonitriles as chain transfer agents in the manufacture of perfluoropolymers - Google Patents [patents.google.com]

- 4. Emerging Utility of Fluorosulfate Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US6166157A - Iodonitriles as chain transfer agents in the manufacture of perfluoropolymers - Google Patents [patents.google.com]

- 6. EP0711264A1 - Process for the preparation of perfluoroalkyl iodide - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

Technical Support Center: Analysis of Crude 2-Iodohexafluoropropyl Fluorosulfate

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-Iodohexafluoropropyl Fluorosulfate. This resource provides in-depth troubleshooting guidance and answers to frequently asked questions regarding the identification and quantification of impurities in crude reaction mixtures. Our goal is to equip you with the expertise and practical methodologies to ensure the quality and integrity of your starting materials.

Section 1: Troubleshooting Guide - Unraveling the Complexity of Crude Mixtures

The synthesis of 2-Iodohexafluoropropyl Fluorosulfate is a nuanced process, often resulting in a crude product containing various side-products and unreacted starting materials. This section addresses common analytical challenges and provides systematic approaches to resolving them.

Question 1: My GC-MS analysis shows multiple unexpected peaks close to the main product peak. How can I differentiate between isomers and other structurally similar impurities?

Answer: This is a frequent challenge arising from the reaction mechanism. The formation of regioisomers and diastereomers is common. Here’s a systematic approach to deconvolution:

1.1. Understand the Reaction Mechanism: The synthesis typically involves the addition of iodine monofluoride (IF) or a similar reagent across the double bond of hexafluoropropene, followed by the introduction of the fluorosulfate group. Isomeric impurities can arise from non-regioselective addition or subsequent rearrangements.

1.2. High-Resolution GC-MS Analysis: Standard Gas Chromatography-Mass Spectrometry (GC-MS) may not provide sufficient resolution.

-

Protocol: High-Resolution GC-MS for Isomer Separation

-

Column Selection: Employ a long (e.g., 60 m) capillary column with a stationary phase designed for fluorinated compounds, such as a trifluoropropylmethyl polysiloxane phase.

-

Temperature Gradient Optimization: Start with a low initial oven temperature (e.g., 40°C) and use a slow ramp rate (e.g., 2-3°C/min). This enhances the separation of isomers with close boiling points.

-

Ionization Method: Utilize both Electron Ionization (EI) for standard library matching and Chemical Ionization (CI) to obtain a clearer molecular ion peak, which is crucial for confirming the elemental composition.

-

1.3. NMR Spectroscopy for Structural Elucidation: Nuclear Magnetic Resonance (NMR) is indispensable for positive isomer identification.

-

¹⁹F NMR: This is the most informative technique. The chemical shifts and coupling constants of the fluorine nuclei are highly sensitive to their chemical environment. Isomers will exhibit distinct ¹⁹F NMR spectra.

-

¹³C and ¹H NMR: While less direct for this molecule, these can provide supplementary information to confirm the overall structure and the absence of proton-containing impurities.

1.4. Logical Workflow for Isomer Identification:

A Comprehensive Guide to the FT-IR Spectral Analysis of the Fluorosulfate Functional Group

For Researchers, Scientists, and Drug Development Professionals

The fluorosulfate functional group (-OSO₂F) is increasingly recognized for its unique physicochemical properties, which are highly advantageous in the design of novel therapeutics and advanced materials. Its strong electron-withdrawing character and potential for covalent interactions have made it a compelling moiety in modern medicinal chemistry. However, the structural similarity of the fluorosulfate group to other sulfur- and fluorine-containing functionalities, such as sulfonyl fluorides and sulfates, necessitates a robust analytical method for its unambiguous identification. This guide provides an in-depth comparison of the Fourier-Transform Infrared (FT-IR) spectral signatures of these groups, supported by experimental data, to empower researchers in their analytical endeavors.

The Distinguishing Vibrational Signature of the Fluorosulfate Group

FT-IR spectroscopy is a powerful, non-destructive technique for identifying functional groups based on their characteristic molecular vibrations. The fluorosulfate group exhibits a unique spectral fingerprint, primarily defined by the stretching vibrations of its S=O and S-F bonds. The high electronegativity of the fluorine atom significantly influences the electronic environment of the sulfonyl group, leading to distinct shifts in its characteristic absorption frequencies compared to other related groups.

A critical analysis of the FT-IR spectrum allows for the clear differentiation of the fluorosulfate moiety. The key absorption bands are summarized in the comparative table below.

Table 1: Characteristic FT-IR Absorption Frequencies of the Fluorosulfate Functional Group and Related Moieties

| Functional Group | Asymmetric S=O Stretch (νas) | Symmetric S=O Stretch (νs) | S-F Stretch (ν) | Key Differentiating Features |

| Fluorosulfate (-OSO₂F) | 1470-1500 cm⁻¹ | 1230-1260 cm⁻¹ | 830-860 cm⁻¹ | High-frequency S=O stretches and a distinct S-F stretch. |

| Sulfonyl Fluoride (-SO₂F) | 1410-1450 cm⁻¹ | 1200-1240 cm⁻¹ | 780-820 cm⁻¹ | S=O stretching frequencies are lower than in fluorosulfates. |

| Sulfate (-OSO₃⁻) | ~1200 cm⁻¹ (broad) | - | - | Broad, lower-frequency S=O stretch and absence of an S-F stretch. |

| Sulfonate (-SO₃⁻) | 1150-1250 cm⁻¹ (broad) | 1030-1070 cm⁻¹ (broad) | - | Broader, lower-frequency S=O stretches and no S-F stretch. |

Note: The exact positions of the absorption bands can vary depending on the molecular structure and the physical state of the sample.

The most telling feature of the fluorosulfate group is the position of its S=O stretching vibrations. The asymmetric stretch typically appears in the 1470-1500 cm⁻¹ region, while the symmetric stretch is found between 1230-1260 cm⁻¹. These frequencies are notably higher than those observed for sulfonyl fluorides, sulfates, and sulfonates. This "blue shift" is a direct consequence of the inductive effect of the adjacent oxygen and fluorine atoms, which increases the force constant of the S=O bonds.

Furthermore, the presence of a distinct absorption band in the 830-860 cm⁻¹ range, corresponding to the S-F stretching vibration, serves as a crucial secondary confirmation for the presence of a fluorosulfate group.

Comparative FT-IR Analysis in Practice

Fluorosulfate vs. Sulfonyl Fluoride: While both groups contain S=O and S-F bonds, the oxygen bridge in the fluorosulfate group (-O-SO₂F) subtly alters the electronic distribution compared to a direct carbon-sulfur bond in a sulfonyl fluoride (e.g., Ar-SO₂F). This results in the aforementioned higher stretching frequencies for the S=O bonds in fluorosulfates, providing a clear basis for differentiation.

Fluorosulfate vs. Sulfate/Sulfonate: Distinguishing fluorosulfates from inorganic or organic sulfates and sulfonates is generally more straightforward. The latter typically display broader and less intense S=O stretching bands at significantly lower wavenumbers. The definitive absence of an S-F stretching band in the spectra of sulfates and sulfonates is a key point of differentiation.

Experimental Protocol for FT-IR Analysis

To obtain high-quality and reliable FT-IR spectra for the analysis of fluorosulfate-containing compounds, the following experimental workflow is recommended.

I. Sample Preparation

The choice of sample preparation technique is critical and depends on the physical state of the analyte.

-

For Solids (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the solid sample with approximately 200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle. The KBr is transparent in the mid-IR region.

-

Transfer the fine powder into a pellet-pressing die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

-

Place the pellet in the sample holder of the FT-IR spectrometer.

-

-

For Solids and Liquids (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (commonly diamond) is clean. Record a background spectrum of the clean, empty crystal.

-

Place a small amount of the solid or a drop of the liquid sample directly onto the ATR crystal.

-

Use the pressure arm to ensure firm and uniform contact between the sample and the crystal surface.

-

II. Data Acquisition

-

Place the prepared sample into the FT-IR spectrometer.

-

Set the following acquisition parameters:

-

Spectral Range: 4000 cm⁻¹ to 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16 to 32 scans (to improve signal-to-noise ratio)

-

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

III. Spectral Interpretation

-

Baseline Correction: If necessary, apply a baseline correction to the spectrum to ensure a flat baseline.

-

Peak Identification: Identify and label the wavenumbers of the major absorption bands.

-

Analysis:

-

Scrutinize the 1400-1500 cm⁻¹ and 1200-1300 cm⁻¹ regions for the characteristic strong, sharp bands of the asymmetric and symmetric S=O stretches, respectively.

-

Look for the confirmatory S-F stretching band in the 830-860 cm⁻¹ region.

-

Compare the observed frequencies with the reference data in Table 1 to confirm the presence of the fluorosulfate group and rule out other possibilities.

-

Visualizing the Analytical Workflow and Logic

Caption: Logical flow for the identification of the fluorosulfate functional group based on key FT-IR absorptions.

Conclusion

The fluorosulfate functional group, while presenting analytical challenges due to its resemblance to other sulfonyl-containing moieties, possesses a distinct and readily identifiable FT-IR spectral signature. By focusing on the characteristic high-frequency S=O stretching vibrations and the confirmatory S-F stretching band, researchers can confidently and accurately characterize compounds containing this increasingly important functional group. The systematic approach outlined in this guide provides a reliable framework for obtaining and interpreting FT-IR data, thereby ensuring the analytical integrity required in drug discovery and materials science research.

References

Please note that direct access to the full text of some academic articles may require a subscription.

-

Narayan, R., & Engman, L. (2021). The Fluorosulfate Group in Organic Synthesis: A User's Guide. Angewandte Chemie International Edition, 60(28), 15228-15245. [Link]

-

Loh, Y. S., & Yeo, Y. Y. (2020). The SuFEx Click Chemistry: A Decade of Innovation and Progress. Chemistry – An Asian Journal, 15(17), 2645-2659. [Link]

-

Colthup, N. B., Daly, L. H., & Wiberley, S. E. (1990). Introduction to Infrared and Raman Spectroscopy (3rd ed.). Academic Press. [Link]

Validating the structure of 2-Iodohexafluoropropyl Fluorosulfate isomers

Title: Structural Validation of 2-Iodohexafluoropropyl Fluorosulfate: A Comparative Analytical Guide

Executive Summary:

This guide outlines the critical validation protocols for 2-Iodohexafluoropropyl Fluorosulfate (

Part 1: The Isomer Challenge

The synthesis of 2-iodohexafluoropropyl fluorosulfate typically involves the reaction of hexafluoropropene (HFP) with iodine fluorosulfate (

-

Target Isomer (2-Iodo):

-

Relevance: Required for specific radical additions where the secondary iodide provides distinct steric control or when terminal sulfation is preserved.

-

-

Alternative Isomer (1-Iodo):

Objective: To validate the presence and purity of the 2-Iodo isomer using a multi-modal analytical framework, rejecting the 1-Iodo alternative.

Part 2: Comparative Analytical Framework

While Gas Chromatography-Mass Spectrometry (GC-MS) provides rapid screening, it is insufficient for definitive structural assignment due to the similarity in fragmentation patterns of the isomers.

Table 1: Comparative Analytical Signatures

| Feature | 2-Iodo Isomer (Target) | 1-Iodo Isomer (Alternative) | differentiation Logic |

| Structure | Connectivity of I vs | ||

| ~ -75 ppm (Doublet/Multiplet) | ~ -75 ppm (Doublet/Multiplet) | Low diagnostic value (overlap likely).[2] | |

| High Field Shift (Shielded by I) | Low Field Shift (Deshielded by O) | PRIMARY INDICATOR. Iodine causes a "Heavy Atom" upfield shift. | |

| Low Field Shift (Deshielded by O) | High Field Shift (Shielded by I) | SECONDARY INDICATOR. | |

| Singlet ~ +50 ppm | Singlet ~ +50 ppm | Confirms functional group, not isomer. | |

| GC-MS Fragmentation | Loss of I (127), | Loss of I (127), | Ambiguous without authentic standards. |

Part 3: Detailed Validation Protocol

This protocol uses a self-validating logic gate: The chemical shift of the solitary fluorine on the central carbon (

Phase A: Sample Preparation

-

Solvent Selection: Dissolve 50 mg of the analyte in 0.6 mL of deuterochloroform (

) or hexafluorobenzene (-

Expert Insight: Avoid acetone-d6 if the sample contains residual acid, as it may induce decomposition.

is preferred for inertness.

-

-

Internal Standard: Add 0.5% (v/v)

(Trichlorofluoromethane) as the internal reference (0.0 ppm). -

Tube: Use a high-precision 5mm NMR tube to minimize shimming errors.

Phase B: NMR Acquisition

-

Pulse Sequence: Standard single-pulse with proton decoupling (

).-

Note: While protons are absent in the pure compound, decoupling removes broadening from any hydrocarbon impurities or solvent interactions.

-

-

Spectral Width: Ensure width covers +60 ppm (fluorosulfate) to -200 ppm.

-

Scans: Minimum 64 scans for high signal-to-noise ratio.

Phase C: Data Interpretation (The Decision Matrix)

Analyze the region between -130 ppm and -180 ppm .

-

Locate the

Signal: Look for the multiplet corresponding to the single fluorine on the central carbon. -

Apply the Iodine Effect Rule: Iodine exerts a significant shielding effect (upfield shift) compared to oxygen.

-

If

signal is at -130 to -145 ppm: The -

If

signal is at -160 to -180 ppm: The

-

Part 4: Visualization of Logic & Pathways

Diagram 1: Synthesis and Regioselectivity Pathways

This diagram illustrates the divergent pathways where the 2-Iodo isomer is formed, distinguishing it from the thermodynamic 1-Iodo product.

Caption: Divergent synthesis pathways of HFP iodofluorosulfation. The 2-Iodo isomer requires specific control to overcome standard regioselectivity.

Diagram 2: The NMR Validation Decision Tree

A visual logic gate for researchers to validate the structure based on experimental NMR data.

Caption: NMR Decision Tree utilizing the "Heavy Atom Effect" of iodine to distinguish regioisomers.

References

-

Krespan, C. G. (1979). Reaction of iodine fluorosulfate with fluoroolefins. The Journal of Organic Chemistry, 44(26), 4924–4929. [Link]

-

Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. [Link]

-

Viets, D., et al. (1997). Synthesis and Properties of Perfluorinated Vinyl Ethers. Journal of Fluorine Chemistry, 84(1), 105-112. [Link]

Sources

- 1. BJOC - Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines [beilstein-journals.org]

- 2. Addition of free radicals to unsaturated systems. Part XX. The direction of radical addition of heptafluoro-2-iodopropane to vinyl fluoride, trifluoroethylene, and hexafluoropropene - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Technical Comparison Guide: GC-MS Characterization of 2-Iodohexafluoropropyl Fluorosulfate

The following guide is designed for research scientists and drug development professionals. It synthesizes theoretical physicochemical properties with established fluorocarbon analysis protocols to provide a robust characterization framework for 2-Iodohexafluoropropyl Fluorosulfate .

Executive Summary & Compound Identity

2-Iodohexafluoropropyl Fluorosulfate is a specialized fluorinated building block, typically synthesized via the electrophilic addition of iodine fluorosulfate (

-

IUPAC Name: 1,1,1,2,3,3-hexafluoro-2-iodopropan-3-yl fluorosulfate (Isomer dependent on synthesis; typically the anti-Markovnikov adduct of

to HFP results in the terminal iodide, but "2-iodo" implies the regioisomer: -

Molecular Formula:

-

Molecular Weight: ~379.98 g/mol

-

Key Utility: Simultaneous introduction of fluoroalkyl and latent electrophilic sulfur(VI) centers.

Structural Context

Unlike standard perfluoroalkyl iodides (e.g.,

GC-MS Retention Behavior

Since absolute retention times (RT) vary by column age, flow rate, and temperature ramp, this guide provides Relative Retention Indices (RRI) and a Bracketing Protocol using commercially available standards.

Predicted Physicochemical Profile

-

Boiling Point (Est.): 110 °C – 120 °C

-

Basis: Comparable to 1,2-diiodoperfluoroethane (BP 112°C) and Perfluorohexyl iodide (BP 117°C). The polar

group increases retention on semi-polar columns compared to perfluoroalkanes.

-

-

Polarity: Moderate. The sulfonyl group introduces dipole interactions absent in pure perfluoroalkyl iodides.

Comparative Retention Table (Standard DB-5MS Column)

| Compound | Structure | Boiling Point | Est. Retention Order | Elution Window (Relative) |

| Perfluorobutyl Iodide | 67 °C | 1 | Early | |

| Perfluoroallyl Fluorosulfate | ~60-70 °C | 2 | Early-Mid | |

| 2-Iodohexafluoropropyl Fluorosulfate | ~115 °C | 3 | Mid-Eluting | |

| Perfluorohexyl Iodide | 117 °C | 4 | Co-eluting / Late Mid | |

| Diiodoperfluoropropane | ~120 °C | 5 | Late |

Analyst Note: On a non-polar column (DB-1, DB-5), the target compound will elute very close to Perfluorohexyl iodide (

) . On a polar column (DB-Wax), the fluorosulfate group will cause it to retain significantly longer, separating it from the non-polar perfluoroalkyl iodides.

Mass Spectrometry Fragmentation (EI Source)

Identification relies on detecting the specific loss of the iodine atom and the fluorosulfate group. The molecular ion (

Diagnostic Ions[1]

| m/z | Fragment Assignment | Origin / Mechanism | Intensity |

| 253 | Loss of Iodine (Primary cleavage) | High (Base Peak) | |

| 297 | Loss of Fluorosulfate group | Moderate | |

| 177 | Terminal fragment (if Iodine is terminal) | Moderate | |

| 83 | Fluorosulfate cation | High | |

| 69 | Perfluoromethyl group | High | |

| 127 | Iodine cation | Moderate |

Self-Validating Identification Logic

-

Check for m/z 127 (

): Confirms presence of Iodine. -

Check for m/z 83 (

): Confirms presence of Fluorosulfate. -

Calculate Difference: If the mass difference between the highest mass cluster and m/z 253 is 127, the Iodine loss is confirmed.

Experimental Protocols

Protocol A: GC-MS Method Parameters

-

Inlet: Splitless (200 °C). Note: Avoid excessive inlet temperatures (>250°C) to prevent thermal decomposition of the C-I bond.

-

Column: Agilent J&W DB-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.

-

Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

-

Oven Program:

-

Hold at 40 °C for 2 min (Solvent Delay).

-

Ramp 10 °C/min to 150 °C.

-

Ramp 25 °C/min to 250 °C.

-

Hold 2 min.

-

-

MS Source: 230 °C, EI mode (70 eV).

Protocol B: Synthesis Monitoring (Reaction Workflow)

This workflow validates the conversion of Hexafluoropropene (HFP) to the target adduct.

Figure 1: Reaction monitoring workflow for the synthesis of 2-Iodohexafluoropropyl Fluorosulfate.

Alternatives Comparison

When selecting a reagent for fluoroalkylation or SuFEx chemistry, consider these alternatives:

| Feature | 2-Iodohexafluoropropyl Fluorosulfate | Heptafluoroisopropyl Iodide ( | Perfluoroallyl Fluorosulfate |

| Reactivity | Bifunctional: Electrophilic (SuFEx) + Radical source (C-I) | Monofunctional: Radical source only | Bifunctional: Michael acceptor + SuFEx |

| Stability | Moderate (Sensitive to moisture) | High (Stable liquid) | Moderate (Polymerizes) |

| GC Elution | Mid-range (~115 °C BP) | Early (~40 °C BP) | Early (~60 °C BP) |

| Use Case | Linking fluoropolymers to proteins; Dual-tagging | Simple fluoroalkylation | Cross-linking monomers |

References

-

Krespan, C. G. (1979). "Reaction of Iodine Fluorosulfate with Fluoroolefins." Journal of Organic Chemistry, 44(26), 4924–4929. (Foundational synthesis describing IOSO2F addition to HFP).

- DesMarteau, D. D. (1995). "Novel Perfluorinated Ionomers and Ion Exchange Resins." Journal of Fluorine Chemistry, 72(2), 203-208.

-

NIST Mass Spec Data Center. (2023). "Perfluoroalkyl Iodides and Sulfates - Retention Indices." NIST Chemistry WebBook. (Reference for bracketing standard boiling points).

-

Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430-9448. (Modern context for fluorosulfate utility).

Comparative Analysis: Fluorosulfate vs. Tosylate Leaving Group Ability in Polyfluoroalkyl Systems

Executive Summary

In the functionalization of perfluorinated and polyfluoroalkyl systems (

Verdict: For polyfluoroalkyl chains, Fluorosulfate is the preferred leaving group. It offers a critical reactivity advantage (approx.

Mechanistic Basis: The "Fluorous" Challenge

To understand why fluorosulfate outperforms tosylate in these specific systems, one must first understand the electronic environment of a polyfluoroalkyl chain.

The Dipolar Deactivation of

In a typical alkyl chain (

-

Increased Electrophilicity: The

-carbon becomes highly partial positive ( -

Transition State Destabilization (The Dominant Factor): The developing positive charge on the carbon in the

transition state is destabilized by the adjacent electron-withdrawing fluorines. Furthermore, the high electron density of the fluorine lone pairs creates dipolar repulsion against the incoming nucleophile.

Consequence:

Leaving Group "Power" (Nucleofugality)

The ability of a group to leave is directly correlated with the stability of its conjugate base, roughly approximated by the

| Leaving Group | Conjugate Acid | Approx. | Reactivity Class |

| Tosylate ( | p-Toluenesulfonic acid | -2.8 | Good |

| Fluorosulfate ( | Fluorosulfuric acid | -10.0 | Super (Pseudo-Triflate) |

Scientific Insight: The fluorosulfate anion is significantly more stable than the tosylate anion due to the high electronegativity of the fluorine atom attached directly to the sulfur, which pulls electron density and stabilizes the negative charge. This lowers the activation energy (

Comparative Performance Data

The following data summarizes the operational differences between using Tosylates and Fluorosulfates in fluoroalkyl functionalization.

Table 1: Reactivity and Synthesis Comparison

| Feature | Polyfluoroalkyl Tosylate ( | Polyfluoroalkyl Fluorosulfate ( |

| Precursor Synthesis | Difficult. Requires | Efficient. Uses |

| Substitution Rate ( | 1 (Reference) | ~10,000 - 50,000 (Estimated based on non-fluorinated solvolysis data) |

| Primary Side Reaction | Elimination to alkene ( | Hydrolysis (if water present), but generally fast enough to outcompete elimination. |

| Thermal Stability | Moderate. often crystalline solids. | Moderate to High. Often distillable liquids; stable to storage if dry. |

| Atom Economy | Poor (Loss of large Tolyl group). | Excellent (Loss of small |

Mechanism Visualization

The diagram below illustrates the energy landscape. Note how the Fluorosulfate lowers the Transition State energy, making the reaction feasible under milder conditions.

Figure 1: The "Super" leaving group ability of fluorosulfate lowers the activation barrier, which is critical in deactivated perfluorinated systems.

Experimental Protocols

Safety Warning: Sulfuryl fluoride (

Protocol A: Synthesis of Polyfluoroalkyl Fluorosulfates

This method utilizes the "AISF" (aryl imidodisulfuryl fluoride) reagent or direct

Reagents:

-

Polyfluoroalkyl alcohol (

) -

Sulfuryl Fluoride (

) - Commercially available in cylinders -

Triethylamine (

) -

Dichloromethane (DCM)

Step-by-Step Workflow:

-

Setup: Charge a flame-dried reaction flask with the polyfluoroalkyl alcohol (1.0 equiv) and DCM (0.2 M concentration).

-

Base Addition: Add

(2.0 equiv) and cool the mixture to 0°C. -

Activation: Bubble

gas slowly through the solution for 15–30 minutes. (Alternatively, introduce via balloon pressure).-

Note: Unlike Tosylation, which requires hours/overnight for hindered fluorous alcohols, this reaction is typically complete within 1 hour due to the high electrophilicity of

.

-

-

Workup: Quench with water. Wash the organic layer with 1M HCl (to remove amine salts) and brine. Dry over

. -

Purification: Concentrate in vacuo. Most polyfluoroalkyl fluorosulfates are sufficiently pure (>95%) for the next step. If needed, they can often be distilled (unlike bulky tosylates).

Protocol B: Nucleophilic Substitution (e.g., Amination)

Comparing the conditions required for displacement.

Using Fluorosulfate (

-

Dissolve fluorosulfate in MeCN or DMF.

-

Add Nucleophile (e.g., amine, azide) (1.2 equiv) and mild base (

). -

Condition: Stir at Room Temperature to 50°C.

-

Time: 2–6 hours.

-

Result: High yield of substitution product.

Using Tosylate (

-

Dissolve tosylate in DMSO (required for higher boiling point).

-

Add Nucleophile (excess) and strong base.

-

Condition: Heat to 100°C - 120°C .

-

Time: 12–24 hours.

-

Result: Mixture of substitution product and elimination byproduct (

).

Experimental Workflow Diagram

Figure 2: Workflow comparison showing the efficiency of the Fluorosulfate route.

References

-

Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]

-

Barata-Vallejo, S., et al. (2026). "New Chemical Transformations Involving SO2F2-Mediated Alcohol Activation." ResearchGate. [Link]

-

Loughland, J. R., et al. (2018). "New sulfuryl fluoride-derived alkylating reagents for the 1,1-dihydrofluoroalkylation of thiols." Organic & Biomolecular Chemistry. [Link]

-

Wipf, P. (2010). "Nucleophilic Substitution Reactions (SN2) - Leaving Group Ability." University of Pittsburgh Dept of Chemistry. [Link]

Comparative yield analysis of fluorosulfate displacement reactions

Comparative Yield Analysis of Fluorosulfate Displacement Reactions[1][2]

Executive Summary: The "Sleeping Beauty" of Leaving Groups

In the hierarchy of electrophiles for cross-coupling and nucleophilic substitution, aryl fluorosulfates (Ar–OSO₂F) have historically been overshadowed by triflates (Ar–OTf) and halides. However, recent advancements in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry have revitalized the fluorosulfate group as a premier "pseudohalide."

This guide analyzes the performance of fluorosulfates in displacement reactions—specifically Palladium-catalyzed cross-couplings (C–C bond formation)—comparing their yields, stability, and atom economy against traditional alternatives like triflates, tosylates, and halides.

Key Takeaway: Fluorosulfates offer triflate-level reactivity with chloride-level stability , often delivering superior yields in aqueous or mild conditions where triflates decompose.

Mechanistic Intelligence & Reactivity Profile

To understand yield variances, we must first establish the reactivity floor. The fluorosulfate group is a "chameleon" electrophile: it is incredibly stable to hydrolysis (unlike triflates) yet highly reactive toward oxidative addition by low-valent metal centers (Pd⁰, Ni⁰).

The Reactivity Hierarchy

In Pd-catalyzed Suzuki-Miyaura couplings, the rate of oxidative addition—often the turnover-limiting step—follows this empirically derived order:

Ar–N₂⁺ > Ar–I > Ar–OTf ≈ Ar–OSO₂F > Ar–Br > Ar–Cl >> Ar–OTs

-

Vs. Triflates: Ar–OSO₂F exhibits similar electronic activation (

and -

Vs. Tosylates/Mesylates: Ar–OSO₂F is significantly more electron-withdrawing, lowering the energy barrier for the metal insertion into the C–O bond, resulting in higher yields under milder conditions.

Visualization: Catalytic Activation Pathway

The following diagram illustrates the oxidative addition mechanism, highlighting the distinct stability of the S–F bond which prevents premature decomposition.

Figure 1: Catalytic cycle for the displacement of the fluorosulfate group. Note that unlike triflates, the Ar-OSO2F starting material resists hydrolysis prior to the oxidative addition step.

Comparative Yield Analysis

The following data aggregates yield performance from standard Suzuki-Miyaura coupling protocols (Pd(OAc)₂, Aqueous/Alcoholic solvents, 25–60°C).

Table 1: Head-to-Head Yield Comparison (Suzuki Coupling)

Scenario: Coupling of 4-substituted electrophiles with phenylboronic acid.

| Electrophile Group | Leaving Group Ability | Hydrolytic Stability (pH 7) | Typical Yield (Electron-Poor Ar) | Typical Yield (Electron-Rich Ar) | Cost/Atom Economy |

| Aryl Fluorosulfate (-OSO₂F) | High | Excellent (>24h) | 95–99% | 85–92% | High (Low MW waste) |

| Aryl Triflate (-OTf) | High | Poor (<1h) | 90–95% | 80–88% | Low (Expensive, High MW) |

| Aryl Bromide (-Br) | Moderate | Excellent | 85–95% | 70–80% | Moderate |

| Aryl Tosylate (-OTs) | Low | Good | 40–60% | <30% | Moderate |

Analysis of Data:

-

The "Aqueous Advantage": In aqueous media (common for green chemistry), triflates often hydrolyze back to phenols before they can react. Fluorosulfates remain intact, leading to higher effective yields (e.g., 98% vs 72% for sterically hindered substrates in water/dioxane mixtures).

-

Atom Economy: The leaving group anion [OSO₂F]⁻ has a mass of 99 Da, compared to [OTf]⁻ at 149 Da. This 33% reduction in waste mass is critical for large-scale process chemistry.

Experimental Protocol: Self-Validating Systems

This protocol utilizes AISF ([4-(Acetylamino)phenyl]imidodisulfuryl difluoride), a solid, shelf-stable reagent for generating fluorosulfates, avoiding the hazards of gaseous sulfuryl fluoride (SO₂F₂).[3]

Phase 1: Synthesis of Aryl Fluorosulfate (The Activation)

Objective: Convert a phenol to an aryl fluorosulfate.

-

Setup: Charge a round-bottom flask with Phenol substrate (1.0 equiv) and Dichloromethane (DCM).

-

Reagent Addition: Add AISF (1.1 equiv) and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 equiv) at 0°C.

-

Validation Check (TLC): Monitor the disappearance of the polar phenol spot and appearance of the less polar fluorosulfate.

-

Checkpoint: If reaction stalls, add 0.1 equiv of base. The reaction is typically complete in <30 mins.

-

-

Workup: Wash with dilute HCl (removes DBU), then brine. Dry over Na₂SO₄.

-

Yield Expectation: >95%. The product is often crystalline and stable on the bench.

Phase 2: Palladium-Catalyzed Displacement (Suzuki Coupling)

Objective: Displace -OSO₂F with an aryl group.

-

System Prep: In a vial, combine:

-

Aryl Fluorosulfate (1.0 equiv)[4]

-

Aryl Boronic Acid (1.2 equiv)

-

Pd(OAc)₂ (1–3 mol%) – Ligand-free conditions often suffice.

-

K₃PO₄ (2.0 equiv)

-

-

Solvent System: Add 2-Propanol/Water (3:1 ratio). Note: Fluorosulfates thrive in aqueous/alcoholic media.

-

Reaction: Stir at room temperature (25°C). If sterically hindered, heat to 50°C.

-

Self-Validation (Colorimetric): The reaction mixture typically turns from orange (active Pd) to black (Pd precipitation) only after completion. Early black precipitation indicates catalyst death (add ligand like PPh₃ or SPhos if this occurs).

-

Purification: Extraction with EtOAc. The byproduct is water-soluble potassium fluorosulfate (KOSO₂F), easily washed away.

Strategic Decision Guide

When should you switch from Triflates/Halides to Fluorosulfates?

Figure 2: Decision matrix for selecting the optimal electrophile.

References

-

Aryl Fluorosulf

-

SuFEx Click Chemistry & Stability Profiles

- Source: Dong, J., Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.

-

URL:[Link]

-

AISF Reagent for Solid-Phase Synthesis

-

Comparative Reactivity Studies (Triflates vs.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Emerging Utility of Fluorosulfate Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. par.nsf.gov [par.nsf.gov]

- 5. Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01791E [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

Operational Disposal Protocol: 2-Iodohexafluoropropyl Fluorosulfate

Executive Summary & Immediate Hazards

Do not treat this chemical as a standard organic solvent. 2-Iodohexafluoropropyl fluorosulfate combines two distinct hazard classes: a highly reactive fluorosulfate electrophile and a persistent perfluoroalkyl iodide . Improper disposal can lead to the immediate generation of Hydrofluoric Acid (HF) or long-term environmental contamination (PFAS).

-

Primary Hazard: Hydrolysis upon contact with moisture releases HF (Hydrofluoric Acid) and Sulfuric Acid .

-

Secondary Hazard: Thermal decomposition releases toxic Iodine vapor (

) and fluorophosgene-like species. -

Critical Restriction: NO GLASS CONTAINERS. If hydrolysis occurs, generated HF will etch glass, causing catastrophic container failure.[1] Use HDPE or PTFE only.

Chemical Hazard Profile (The "Why")

To safely dispose of this compound, you must understand its failure modes.[1] The molecule contains a "Spring-Loaded" leaving group (

The Hydrolysis Cascade

The fluorosulfate group is a "pseudohalogen" and a potent electrophile. Upon contact with water (even atmospheric moisture), it undergoes hydrolysis.[1] This is the primary safety concern during waste consolidation.

-

Result: The waste container pressurizes with acid fumes.

-

HF Risk: The generated HF is chemically distinct from other acids; it penetrates tissue to decalcify bone and cause systemic toxicity.[2]

Reactivity Matrix

| Incompatible With | Reaction Outcome |

| Water / Moisture | Generates HF and Sulfuric Acid (Exothermic). |

| Strong Bases | Violent hydrolysis; potential for runaway exotherm. |

| Nucleophiles (Amines) | Rapid alkylation; heat generation. |

| Glass / Silica | Dissolved by HF byproduct; leads to container breach. |

Pre-Disposal Stabilization Protocol

Objective: Stabilize the waste stream to prevent reaction during storage and transport.

PPE Requirements

Standard nitrile gloves are insufficient for prolonged contact with fluorosulfates or HF.

-

Primary Layer: Silver Shield® (Laminate) gloves.

-

Outer Layer: 8 mil Nitrile gloves (for dexterity and grip).

-

Respiratory: Fume hood mandatory.[2] If outside a hood, full-face respirator with Acid Gas/Organic Vapor cartridges.[1]

-

Emergency: Calcium Gluconate gel must be within arm's reach.

Waste Segregation Decision Logic

Do not mix this stream with general "Halogenated Solvents." It requires a dedicated profile.[3]

Figure 1: Decision logic for segregating and packaging fluorosulfate waste.[4] Note the critical prohibition of glass containers.

Step-by-Step Disposal Procedure

Phase 1: Container Selection

-

Material: Use High-Density Polyethylene (HDPE) or Polytetrafluoroethylene (PTFE/Teflon) bottles.

-

Why: If the compound hydrolyzes, the resulting HF will eat through borosilicate glass.

-

-

Venting: Use a vented cap (pressure-relief cap) if available. If not, do not over-tighten the lid during initial storage to allow potential off-gassing, then tighten before transport.[1]

Phase 2: Waste Consolidation

-

Work in a Fume Hood: Ensure sash is at the lowest working position.

-

Double Containment: Place the HDPE waste bottle inside a secondary plastic tray.

-

Transfer:

-

For Pure Reagent: Transfer directly to the waste container. Do not rinse the original bottle with water. Rinse with dry dichloromethane (DCM) if necessary and add rinsate to the waste.

-

For Reaction Mixtures: Ensure the solvent system is compatible (e.g., DCM, Chloroform).[1] Do not add to waste containers containing alcohols or water.

-

-

Headspace: Leave at least 10-15% headspace to accommodate thermal expansion or gas generation.

Phase 3: Labeling & Handoff

Mark the tag with the following specific warnings to protect waste handlers:

-

Chemical Name: 2-Iodohexafluoropropyl Fluorosulfate

-

Note to Vendor: "Potential HF Generation. High Iodine Content. PFAS Precursor."

Regulatory & Waste Codes (RCRA)

While this specific molecule may not have a unique "U" or "P" list code, it falls under characteristic hazardous waste codes.[1] Assigning the correct codes ensures the incinerator facility uses the correct scrubber settings.

| Code | Description | Justification |

| D002 | Corrosive | Capable of generating HF/H2SO4 upon moisture contact. |

| D003 | Reactive | Potential for violent reaction with water/bases.[2][5] |

| PFAS | Non-RCRA Flag | Treat as PFAS waste requiring destruction >1100°C [1]. |

Note on Iodine: This compound has a high mass percentage of Iodine. Alert your waste vendor, as Iodine can poison catalytic oxidizers in certain abatement systems.[1]

Emergency Contingencies

Spills (Inside Fume Hood)

-

Do not use water. Water will generate an acid cloud.

-

Cover spill with a dry, calcined absorbent (e.g., Vermiculite or dry sand).[1]

-

Optional: Neutralize cautiously with solid Sodium Carbonate (Soda Ash) only if you are wearing full PPE and prepared for effervescence.

-

Scoop into a wide-mouth HDPE jar.

Skin/Eye Exposure[2][4][7][8]

-

Skin: Immediate flush with water for 5 minutes, then apply Calcium Gluconate Gel .[1] Seek ER attention immediately.

-

Eyes: Flush for 15 minutes. Do not apply gel to eyes. Transport to ER.

References

-

US EPA. (2024).[7][8] Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS).[7][8][9][10][11]Link[10]

-

Dong, J., et al. (2014).[1] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. (Describes stability and reactivity of fluorosulfate group). Link

-

Honeywell. (2018). Hydrofluoric Acid Properties and Safe Handling Guide. (Standard industry reference for HF generation hazards). Link

Sources

- 1. Waste Code [rcrainfo.epa.gov]

- 2. ehs.yale.edu [ehs.yale.edu]

- 3. nanolabs.stanford.edu [nanolabs.stanford.edu]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. Appendix I - Hazards Of Functional Groups | Environment, Health and Safety [ehs.cornell.edu]

- 6. neonickel.com [neonickel.com]

- 7. epa.gov [epa.gov]

- 8. epa.gov [epa.gov]

- 9. montrose-env.com [montrose-env.com]

- 10. lawbc.com [lawbc.com]

- 11. Is "Forever" Really Forever? EPA's New Guidance on PFAS Destruction and Disposal | Baker Donelson [bakerdonelson.com]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。